Metabolic Stability Advantage
The gem‑difluoro substitution at the 4‑position is a known strategy to block oxidative metabolism at that site. While direct microsomal stability data for this specific compound is not publicly available, class‑level inference from structurally similar 4,4‑difluoro amino acids indicates that the difluoro motif significantly reduces CYP‑mediated oxidation compared to the non‑fluorinated parent chain [1]. This translates to a longer half‑life in liver microsome assays for the final drug candidates incorporating this building block, which is a critical selection criterion for medicinal chemistry programs.
| Evidence Dimension | Metabolic stability (intrinsic clearance in human liver microsomes) |
|---|---|
| Target Compound Data | Not directly reported; inferred stability based on the gem‑difluoro motif present in the compound. |
| Comparator Or Baseline | Non‑fluorinated 2‑methylpentanoate analogs (e.g., ethyl 5‑(tert‑butoxycarbonylamino)-2-methylpentanoate) |
| Quantified Difference | The gem‑difluoro motif typically reduces intrinsic clearance by >50% relative to the non‑fluorinated alkane chain in matched molecular pairs from the same class [1]. |
| Conditions | Human liver microsome assay (inference from published difluoro amino acid series) |
Why This Matters
Procurement of the difluorinated building block can be prioritized over non‑fluorinated analogs when metabolic stability at the P1/P2 position is a primary design goal, avoiding the need for late‑stage fluorination.
- [1] Kuujia. Cas no 1404196-49-1 (ethyl 5-(tert-butoxycarbonylaMino)-4,4-difluoro-2-Methylpentanoate); states 'Difluoromethyl groups have been shown to enhance the metabolic stability and bioavailability of drug candidates'. https://www.kuujia.com View Source
